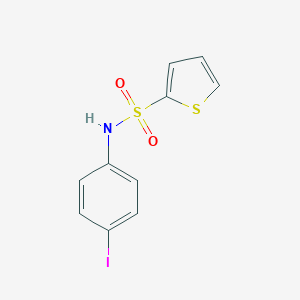

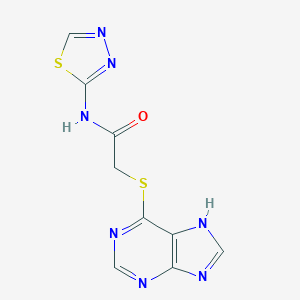

N-(4-iodophenyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-iodophenyl)thiophene-2-sulfonamide” is a thiophene-based sulfonamide . Thiophene sulfonamides are an important group in therapeutic applications, and sulfonamides are the most important class of carbonic anhydrase (CA) inhibitors . They have shown potent inhibition effects on human erythrocytes carbonic anhydrase I and II isoenzymes at very small concentrations .

Synthesis Analysis

The synthesis of sulfonamide compounds can be carried out using an indirect process that avoids contamination of the product with no need for purification . For instance, a novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA) was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .Molecular Structure Analysis

The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm−1 indicate the formation of the target compound .Chemical Reactions Analysis

Thiophene-based sulfonamides showed potent inhibition effects on human erythrocytes carbonic anhydrase I and II isoenzymes . They showed IC 50 values in the range of 69 nM to 70 µM against hCA-I, 23.4 nM to 1.405 µM against hCA-II .Mecanismo De Acción

Direcciones Futuras

While specific future directions for “N-(4-iodophenyl)thiophene-2-sulfonamide” were not found in the search results, it’s clear that thiophene-based analogs are of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Propiedades

IUPAC Name |

N-(4-iodophenyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2S2/c11-8-3-5-9(6-4-8)12-16(13,14)10-2-1-7-15-10/h1-7,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKZVHYMKDTUDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-iodophenyl)thiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butyn-1-ol](/img/structure/B498521.png)

![3-[(4-Chlorobenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine](/img/structure/B498527.png)

![3-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B498530.png)

![1-[5-(4-chlorophenyl)-2H-tetraazol-2-yl]acetone](/img/structure/B498532.png)

![2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5-phenyl-2H-tetraazole](/img/structure/B498533.png)

![N-benzyl-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B498534.png)

![5-(4-bromophenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-tetraazole](/img/structure/B498535.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498537.png)

![3-{[5-(2-Naphthyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B498541.png)